Isoform Selectivity: Drosophila Aurora B vs. A
Binucleine 2 exhibits a profound selectivity for Drosophila Aurora B kinase over the closely related Drosophila Aurora A kinase, a feature absent in pan-Aurora inhibitors like VX-680. The selectivity ratio is calculated to be >300-fold based on comparative IC50 measurements [1]. In contrast, the clinical pan-Aurora inhibitor VX-680 inhibits human Aurora A and B with Kis of 0.7 nM and 18 nM, respectively, a selectivity of only ~26-fold, and it potently inhibits both Drosophila isoforms [2][3]. This stark difference underscores Binucleine 2's unique suitability for unambiguous Aurora B-specific pathway dissection in Drosophila.
| Evidence Dimension | Isoform Selectivity (Aurora B vs. Aurora A) |
|---|---|
| Target Compound Data | >300-fold selective for Drosophila Aurora B |
| Comparator Or Baseline | VX-680: ~26-fold selective for human Aurora B over human Aurora A |
| Quantified Difference | Binucleine 2 provides >11.5x higher selectivity ratio than the comparator |
| Conditions | In vitro kinase activity assays using purified full-length Drosophila Aurora B (with INCENP truncation) and Drosophila Aurora A at 100 µM ATP |
Why This Matters
For researchers using Drosophila as a model for cell division, this selectivity ensures that observed phenotypes (e.g., cytokinesis defects) are unequivocally attributed to Aurora B inhibition, avoiding confounding effects from Aurora A or other kinases.
- [1] Smurnyy Y, Toms AV, Hickson GR, Eck MJ, Eggert US. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chem Biol. 2010;5(11):1015-1020. View Source
- [2] Harrington EA, Bebbington D, Moore J, et al. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nat Med. 2004;10(3):262-267. View Source
- [3] Tyler RK, Shpiro N, Marquez R, Eyers PA. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. Cell Cycle. 2007;6(22):2846-2854. View Source
